molecular formula C23H25FN2O2 B11135383 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one

Cat. No.: B11135383
M. Wt: 380.5 g/mol
InChI Key: INDRJWLLCQCWIF-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide.

    Introduction of the Fluorophenyl Group: The 2-fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Coupling with Chromen-2-one: The final step involves coupling the piperazine derivative with a chromen-2-one core under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Comparison with Similar Compounds

Similar compounds to 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one include:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against ENT2, making it a valuable tool in pharmacological studies.

Properties

Molecular Formula

C23H25FN2O2

Molecular Weight

380.5 g/mol

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7,8-trimethylchromen-2-one

InChI

InChI=1S/C23H25FN2O2/c1-15-12-16(2)22-18(13-21(27)28-23(22)17(15)3)14-25-8-10-26(11-9-25)20-7-5-4-6-19(20)24/h4-7,12-13H,8-11,14H2,1-3H3

InChI Key

INDRJWLLCQCWIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=CC=C4F)C

Origin of Product

United States

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